![molecular formula C13H21N3O B1386336 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol CAS No. 1154310-29-8](/img/structure/B1386336.png)
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol
描述
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been shown to interact withMitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
The interaction of similar compounds with targets like the insulin receptor could suggest involvement in pathways related tocell growth and metabolism .
Pharmacokinetics
Similar compounds have been shown to be metabolized bycytochrome P450 1A1
Result of Action
Similar compounds have shownpotent and selective antitumor properties in vitro and in vivo . They are metabolized by cytochrome P450 1A1 to putative active, as well as inactive metabolites .
Action Environment
Factors such as the presence of specific enzymes (like cytochrome p450 1a1) and the physiological state of the cells could potentially influence the action of this compound .
生化分析
Biochemical Properties
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP1A1, which is involved in its biotransformation . This interaction leads to the formation of reactive metabolites that can bind to DNA and proteins, influencing cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines, such as MCF-7 breast cancer cells . This compound influences cell signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and cellular metabolism . Additionally, it can cause DNA damage, such as single-strand breaks and DNA-protein cross-links .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the AhR, causing its translocation to the nucleus and subsequent activation of target genes . This compound also undergoes biotransformation by CYP1A1, resulting in the formation of electrophilic species that can covalently bind to DNA and proteins . These interactions lead to changes in gene expression and enzyme activity, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, the compound’s ability to induce DNA damage and cell cycle arrest may vary depending on its concentration and exposure duration. Long-term studies in vitro and in vivo are essential to understand its temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in xenograft models . At higher doses, it can cause toxic or adverse effects, including significant DNA damage and apoptosis . Understanding the dosage-response relationship is crucial for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by CYP1A1, leading to the formation of reactive metabolites . These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its biological activity and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It can be transported by specific transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is vital for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
2-[4-(4-amino-3-methylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-11-10-12(2-3-13(11)14)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRASMMUNZMWRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




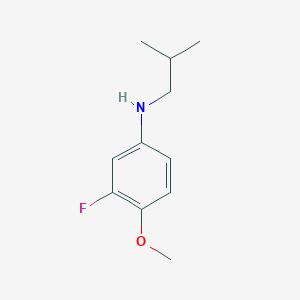
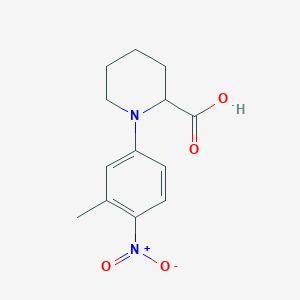
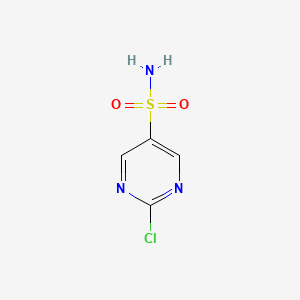

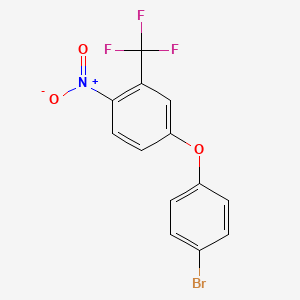
![2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol](/img/structure/B1386268.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1386269.png)

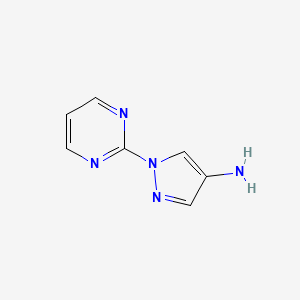

![3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386275.png)

